molecular formula C9H16O2 B12845992 tert-butyl (Z)-pent-3-enoate

tert-butyl (Z)-pent-3-enoate

Cat. No.: B12845992
M. Wt: 156.22 g/mol
InChI Key: DBRXZYVHEWAOFR-WAYWQWQTSA-N
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Description

tert-Butyl (Z)-pent-3-enoate: is an organic compound that features a tert-butyl ester group attached to a pent-3-enoate moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (Z)-pent-3-enoate can be synthesized through the esterification of pent-3-enoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve refluxing the reactants in an appropriate solvent to achieve high yields .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including this compound, often involves the use of large-scale esterification reactors. The process may utilize continuous flow systems to enhance efficiency and yield. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also be employed to facilitate the reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (Z)-pent-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl (Z)-pent-3-enoate finds applications in various fields of scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a building block for the development of drug candidates and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which tert-butyl (Z)-pent-3-enoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that interact with molecular targets. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • tert-Butyl acetate
  • tert-Butyl propionate
  • tert-Butyl butyrate

Comparison: tert-Butyl (Z)-pent-3-enoate is unique due to the presence of the pent-3-enoate moiety, which imparts distinct reactivity patterns compared to other tert-butyl esters. The Z-configuration of the double bond also influences the compound’s chemical behavior and interactions .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

tert-butyl (Z)-pent-3-enoate

InChI

InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5-6H,7H2,1-4H3/b6-5-

InChI Key

DBRXZYVHEWAOFR-WAYWQWQTSA-N

Isomeric SMILES

C/C=C\CC(=O)OC(C)(C)C

Canonical SMILES

CC=CCC(=O)OC(C)(C)C

Origin of Product

United States

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